molecular formula C13H9Br3O3S B14217997 Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate CAS No. 832726-30-4

Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate

Cat. No.: B14217997
CAS No.: 832726-30-4
M. Wt: 485.0 g/mol
InChI Key: MYOAOAWZYBDVOI-UHFFFAOYSA-N
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Description

Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Phenol derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Less brominated benzene derivatives.

Scientific Research Applications

Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
  • Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
  • Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate

Uniqueness

The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .

Properties

CAS No.

832726-30-4

Molecular Formula

C13H9Br3O3S

Molecular Weight

485.0 g/mol

IUPAC Name

phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate

InChI

InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

MYOAOAWZYBDVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br

Origin of Product

United States

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